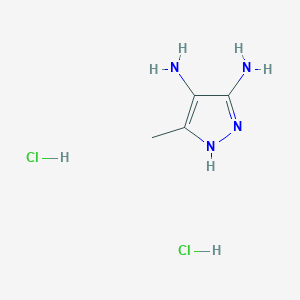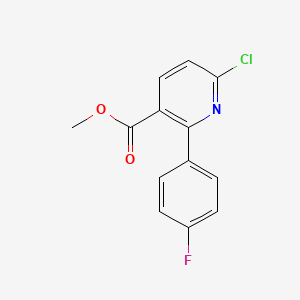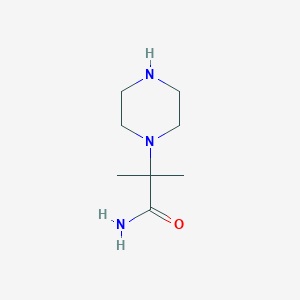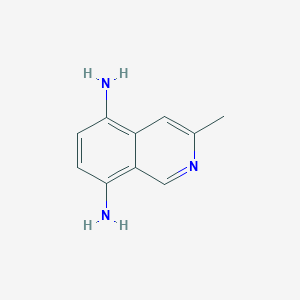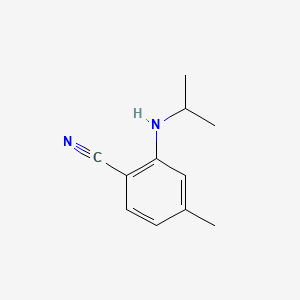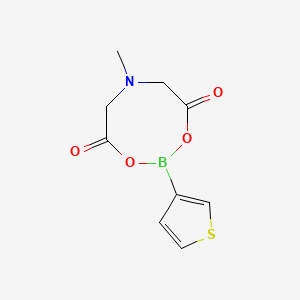
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
“6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a dioxazaborocane ring, which is a seven-membered ring with two oxygen, one nitrogen, and one boron atom .
Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. For related compounds, these properties can vary widely .Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Polymers
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione has been applied in the chemical modification of polymers to enhance their flame retardant properties. Studies have shown its effectiveness when incorporated into the polymer backbone, significantly reducing the flammability of materials like polystyrene. This application is particularly valuable in industries where fire safety is a critical concern (Wiącek et al., 2015).
Electron Transport Layer in Solar Cells
This compound has also found application in the domain of renewable energy, specifically in the enhancement of polymer solar cells. As an electron transport layer, it improves the efficiency of solar cells by facilitating better electron extraction and reducing exciton recombination at the active layer/cathode interface. This application is significant for advancing solar energy technologies (Hu et al., 2015).
Structural Chemistry
In structural chemistry, the compound is studied for its unique characteristics and potential applications. Its crystal structure and bond lengths have been examined to understand its molecular dynamics and potential applications in various chemical reactions (Sopková-de Oliveira Santos et al., 2004).
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal properties of derivatives of this compound. These studies are crucial for developing new pharmaceuticals and treatments for various infections (Sampal et al., 2018).
Material Science Applications
In material science, the compound is studied for its potential in creating new materials with desirable properties like thermal stability, high crystallinity, and efficient power conversion in solar cells. This research is vital for the development of advanced materials in various technological applications (Chen et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-methyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNTYUDRQBOSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


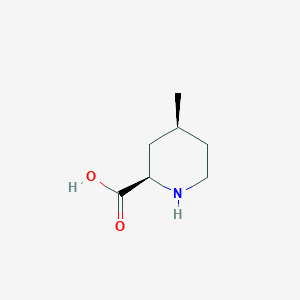

![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B3023016.png)
![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)
